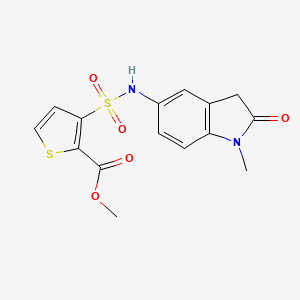

methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

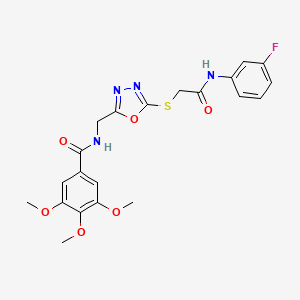

“Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains an indolinone core, which is a γ-lactam fused with a benzene ring . This core can be either unsubstituted, or mono- or di-substituted in the 3-position . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indolinone core is a γ-lactam fused with a benzene ring . The compound also contains a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .科学的研究の応用

Medicinal Chemistry: Anticancer Properties

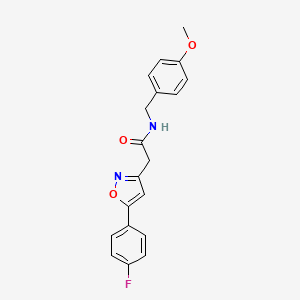

Thiophene derivatives, which include the thiophene moiety present in our compound, have been studied for their anticancer properties . The indole nucleus, also part of this compound’s structure, is known to be a core structure in many pharmacologically active molecules, including those with anticancer activity . This suggests that our compound could be synthesized and tested for potential anticancer applications, leveraging the biological activities of both the thiophene and indole components.

Pharmaceutical Development: Antimicrobial Agents

Indole derivatives are recognized for their antimicrobial properties . The compound could be used as a starting point for the synthesis of new drugs that target a variety of microbial infections. Its structural complexity allows for modifications that could enhance its activity against specific pathogens.

Material Science: Organic Semiconductors

Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound’s thiophene ring could contribute to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronic devices.

Neuropharmacology: Neuroprotective Agents

Indole derivatives have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The compound could serve as a lead structure for developing new medications that protect nerve cells from damage.

Agrochemistry: Plant Growth Regulators

Indole compounds, such as indole-3-acetic acid, are known plant hormones involved in regulating plant growth . By studying the effects of methyl 3-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate on plants, it could be possible to develop new agrochemicals that enhance crop yields or improve resistance to environmental stressors.

将来の方向性

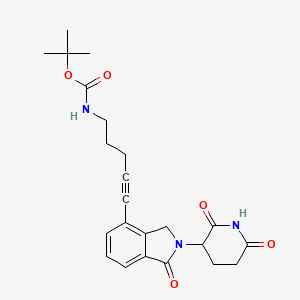

The future directions for this compound could involve further development as a potential therapeutic agent. For instance, similar compounds have shown notable cytotoxicity toward human cancer cell lines . Therefore, this compound could be promising for further development as an anticancer agent. Further studies could also explore its potential as an AChE inhibitor .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.

特性

IUPAC Name |

methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIUPNNDWBDNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)

![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)

![[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2925125.png)

![1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2925128.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)